molecular formula C12H18O3 B7808956 (3-Butoxy-4-methoxyphenyl)methanol

(3-Butoxy-4-methoxyphenyl)methanol

Cat. No.: B7808956
M. Wt: 210.27 g/mol
InChI Key: OMHMDUHFBBLBKZ-UHFFFAOYSA-N
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Description

(3-Butoxy-4-methoxyphenyl)methanol: is an organic compound characterized by a phenyl ring substituted with a methoxy group at the 4-position and a butoxy group at the 3-position, along with a methanol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxyphenol as the starting material.

  • Reaction Steps: The butoxy group can be introduced via a Williamson ether synthesis, where 4-methoxyphenol is reacted with butyl bromide in the presence of a strong base like sodium hydride (NaH).

  • Final Step:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

(3-Butoxy-4-methoxyphenyl)methanol: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

  • Oxidation: (3-Butoxy-4-methoxyphenyl)carboxylic acid.

  • Reduction: (3-Butoxy-4-methoxyphenyl)alcohol or aldehyde.

  • Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(3-Butoxy-4-methoxyphenyl)methanol: has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to understand the effects of phenolic compounds on cellular processes.

  • Industry: It is used in the production of various chemical products, including fragrances and flavoring agents.

Mechanism of Action

The mechanism by which (3-Butoxy-4-methanol) exerts its effects involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to biological targets. The methoxy and butoxy groups can modulate the compound's lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 4-Methoxyphenol

  • 3-Butoxyphenol

  • 2-Methoxy-3-butoxyphenol

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Properties

IUPAC Name

(3-butoxy-4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h5-6,8,13H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHMDUHFBBLBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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